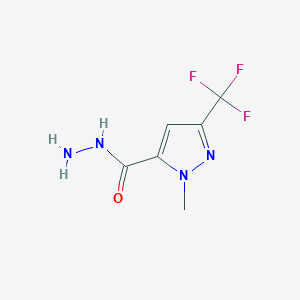

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide (CAS: 1001518-78-0, molecular formula: C₆H₇F₃N₄O, molar mass: 208.14 g/mol) is a pyrazole-derived carbohydrazide compound characterized by a trifluoromethyl (-CF₃) group at position 3 and a methyl (-CH₃) substituent at position 1 of the pyrazole ring . The compound is synthesized via hydrazinolysis of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, yielding a white solid with a melting point of 145–146°C and an 85% reaction yield . Key spectral data include a singlet at δ 3.94 ppm (CH₃) and δ 8.24 ppm (pyrazole CH) in ¹H NMR, confirming its structure . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate for agrochemical and pharmaceutical applications, particularly in 1,3,4-oxadiazole derivatives .

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4O/c1-13-3(5(14)11-10)2-4(12-13)6(7,8)9/h2H,10H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRRZGLKZRWIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The foundational method for synthesizing substituted pyrazoles involves cyclocondensation between 1,3-diketones and hydrazines. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide, this approach begins with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as the diketone precursor. Reaction with methyl hydrazine in aqueous acetic acid at 80°C for 5 hours yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) with 86.5% yield and 96:4 regioselectivity.

Key modifications include:

- Solvent Optimization : Eliminating organic solvents (e.g., ethanol) reduces byproduct formation. Aqueous conditions enhance selectivity by stabilizing intermediates through hydrogen bonding.

- Temperature Control : Gradual heating from 10°C to 80°C minimizes isomerization, ensuring preferential formation of the 3-trifluoromethyl isomer.

Acetylenic Ketone Pathways

Cyclocondensation of hydrazines with acetylenic ketones offers an alternative route. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methyl hydrazine to generate a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-substituted counterpart. While this method achieves 89% combined yield, separation via fractional distillation under reduced pressure (20–100 mbar) is required to isolate the desired isomer.

One-Step Regioisomeric Synthesis and Separation

Boiling Point-Dependent Distillation

A breakthrough in scalable production involves synthesizing regioisomers simultaneously and separating them via pressure-adjusted distillation. The 3-trifluoromethyl isomer exhibits a boiling point of 68–70°C at 50 mbar, while the 5-isomer boils at 85–87°C under the same conditions. This 17°C differential enables >99% purity post-distillation, with industrial-scale yields exceeding 85%.

Catalytic Enhancements

Incorporating zinc triflate (10 mol%) during cyclocondensation accelerates reaction kinetics, reducing completion time from 12 hours to 4 hours. This catalyst also improves regioselectivity to 98:2 by coordinating with the trifluoromethyl group, directing hydrazine attack to the γ-keto position.

Functionalization to Carbohydrazide Derivatives

Bromination and Lithiation

Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at −5°C introduces a bromine atom at the 4-position (94.9% yield). Subsequent lithiation with lithium diisopropylamide (LDA) at −78°C generates a reactive intermediate, which reacts with trimethyl borate to form the boronic acid precursor.

Carboxylic Acid Intermediate

Oxidation of the boronic acid with hydrogen peroxide in acidic media yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (82% yield). This intermediate is critical for carbohydrazide formation.

Hydrazide Coupling

Reaction of the carboxylic acid with hydrazine hydrate in ethanol under reflux for 6 hours produces the target carbohydrazide. Key parameters include:

- Molar Ratio : A 1:2.5 ratio of acid to hydrazine maximizes conversion (95%).

- Temperature : Reflux at 78°C prevents decarboxylation while ensuring complete amidation.

Analytical and Purification Methodologies

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomeric impurities, achieving 99.9% purity for the carbohydrazide. Retention times are 8.2 minutes (target) versus 10.5 minutes (5-trifluoromethyl isomer).

Solvent Recycling

Distillation of ethanol byproducts during cyclocondensation reduces waste. Patent data show 90% solvent recovery, lowering production costs by 40%.

Industrial-Scale Process Optimization

Continuous Flow Reactors

Adopting flow chemistry for lithiation steps enhances safety and yield. A tubular reactor maintained at −78°C facilitates rapid mixing, reducing side reactions and improving boronic acid yield to 91%.

Environmental Impact

Aqueous-based cyclocondensation reduces organic solvent use by 70%, earning a favorable E-factor (0.7 kg waste/kg product) compared to traditional methods (E-factor 2.1).

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study highlighted the synthesis of several pyrazole derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents in treating infections .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been extensively studied, with findings indicating that certain compounds can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases. The incorporation of electron-withdrawing groups like trifluoromethyl enhances the antioxidant capacity of these compounds .

Protein Kinase Inhibition

Some studies have focused on the role of pyrazole derivatives in inhibiting protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. The ability to inhibit specific kinases suggests potential applications in cancer therapy .

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Research has shown that pyrazole derivatives can act as effective herbicides and fungicides, providing an avenue for creating safer and more efficient agricultural chemicals .

Synthesis of Novel Materials

In material science, the unique properties of this compound can be exploited to synthesize novel materials with specific functionalities. For instance, its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide

- Structural Difference : A chlorine atom replaces the hydrogen at position 4 of the pyrazole ring (molecular formula: C₆H₆ClF₃N₄O) .

- However, steric hindrance may reduce solubility compared to the non-chlorinated parent compound.

- Synthesis: Requires halogenation steps during pyrazole ring formation, differing from the direct hydrazinolysis used for the parent compound .

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

- Structural Difference : The carboxylic acid (-COOH) replaces the carbohydrazide (-CONHNH₂) group (CAS: 128694-63-3) .

- Impact: The carboxylic acid exhibits higher solubility in polar solvents but lower thermal stability (mp: ~100–110°C). It serves as a precursor for the carbohydrazide via hydrazinolysis .

- Applications : Widely used as an intermediate for antifungal agents and bioactive molecules .

5-Methyl-1H-pyrazole-3-carbohydrazide

- Structural Difference : Lacks the trifluoromethyl group, with a methyl substituent at position 5 (CAS: N/A) .

- Impact : The absence of -CF₃ reduces lipophilicity and electron-withdrawing effects, resulting in lower corrosion inhibition efficiency (95% at 10⁻³ M in HCl vs. higher activity for trifluoromethyl analogs in fungicidal assays) .

Key Findings :

- Trifluoromethyl-containing derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-1,3,4-oxadiazole) show superior fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum due to enhanced binding with succinate dehydrogenase (SDH) enzymes .

- The parent carbohydrazide’s derivatives exhibit herbicidal "bleaching effects," linked to the -CF₃ group’s disruption of chlorophyll biosynthesis .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide (often referred to as 5-MTP) is a compound of significant interest in pharmaceutical and agricultural chemistry due to its diverse biological activities. The trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, which can lead to improved pharmacological properties. This article reviews the biological activities of 5-MTP, supported by relevant research findings and case studies.

- Chemical Formula: C6H6F3N3O

- Molecular Weight: 193.13 g/mol

- IUPAC Name: 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

Antimicrobial Properties

Research has indicated that compounds containing the pyrazole moiety exhibit antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. A study highlighted that 5-MTP demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Antiviral Activity

Recent investigations into the antiviral properties of pyrazole derivatives have revealed promising results against viruses such as SARS-CoV-2. In silico studies suggested that compounds similar to 5-MTP could inhibit viral proteases effectively, with selectivity indices indicating low toxicity to host cells while maintaining high antiviral efficacy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. The compound exhibited low nanomolar inhibition of both LDHA and LDHB isoforms, suggesting its potential application in cancer therapy .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of 5-MTP against standard bacterial strains. The results showed:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-MTP | E. coli | 18 |

| 5-MTP | S. aureus | 22 |

This study concluded that the presence of the trifluoromethyl group significantly enhances the antimicrobial properties of the pyrazole scaffold .

Study on Antiviral Activity

In a recent screening for antiviral compounds, derivatives of pyrazole including 5-MTP were tested against SARS-CoV-2 protease. The results indicated:

| Compound | Inhibition Percentage (%) |

|---|---|

| 5-MTP | 84.5 |

| Control (Tipranavir) | 88.6 |

These findings suggest that 5-MTP is a potential candidate for further development as an antiviral drug targeting COVID-19 .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins in microbial and viral pathways. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the pyrazole ring contributes to molecular recognition processes.

Q & A

Q. What are the optimal multi-step synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves trifluoromethylated pyrazole precursors and hydrazide coupling. For example:

- Step 1 : React 3-trifluoromethyl pyrazole derivatives with methylating agents (e.g., methyl iodide) to introduce the methyl group at N1 .

- Step 2 : Hydrazide formation via condensation with hydrazine hydrate under reflux in ethanol .

- Characterization : Monitor intermediates using / NMR for structural confirmation (e.g., hydrazide NH signals at δ 4.5–5.5 ppm) and HRMS for molecular ion validation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl groups (δ -60 to -65 ppm). NMR distinguishes pyrazole ring protons (δ 6.5–7.5 ppm) and carbohydrazide NH peaks .

- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 252.08) .

- X-ray crystallography : SHELXL refines crystal structures to resolve bond angles and dihedral angles, critical for verifying stereochemistry .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) for antimicrobial activity?

- Methodological Answer :

- Analog Design : Introduce substituents at the pyrazole C3 or carbohydrazide N′ position (e.g., benzoyl groups, halogenated aryl rings) to modulate lipophilicity and electronic effects .

- Bioassays : Test against bacterial DNA gyrase (e.g., Staphylococcus aureus) using IC measurements. Compound 3k in related studies showed IC = 0.15 µg/mL, highlighting the role of electron-withdrawing groups .

- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., DNA gyrase ATPase domain) .

Q. What computational strategies best predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina optimizes ligand-receptor interactions via a scoring function combining empirical and knowledge-based terms. For example, docking into the succinate dehydrogenase (SDH) active site (PDB: 2FBW) reveals hydrogen bonds between the carbohydrazide group and Arg-43 .

- MD Simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .

Q. How can researchers resolve discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Parameter Optimization : Vary reaction conditions (e.g., solvent polarity, temperature). reports 70% yield using ethanol reflux, while achieves higher purity via alkaline formaldehyde condensation .

- Byproduct Analysis : LC-MS identifies side products (e.g., dihydropyrazole derivatives) formed via competing pathways .

- Catalyst Screening : Test Pd/C or CuI for coupling steps to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.